2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-25-16-7-4-3-6-14(16)19(24)20-11-12-22-18(23)10-9-15(21-22)17-8-5-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGFABMTAHRBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the ethylsulfanyl group, and the attachment of the pyridazinone and thiophene moieties. Common synthetic methods include:
Amide Bond Formation: This can be achieved through the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) under conditions such as the presence of coupling agents like EDCI or DCC.
Thiol-Ene Reaction: The ethylsulfanyl group can be introduced via a thiol-ene reaction, where an alkene reacts with a thiol in the presence of a radical initiator.
Cyclization Reactions: The pyridazinone ring can be formed through cyclization reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and ethylsulfanyl groups can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohol derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) for reduction reactions.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.
Alcohol Derivatives: From reduction of the carbonyl group in the pyridazinone ring.
Substituted Benzamides: From electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thiophene and pyridazinone moieties suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The following table summarizes structural differences between Compound A and analogs identified in the evidence:
Key Observations:
Core Heterocycles: Compound A employs a dihydropyridazinone ring, whereas BI64719 uses a pyrimidine ring. The tetrahydronaphthalenamine core in compounds introduces a fused aromatic system, which may improve π-π stacking interactions but reduce solubility .
Substituent Effects :
- The ethylsulfanyl group in Compound A increases lipophilicity compared to the benzyloxy group in BI64719, possibly enhancing membrane permeability .
- Compounds with dual thiophen-2-yl groups (e.g., ) exhibit higher electron-rich character, which could influence redox stability or metabolic pathways .
Pharmacophoric Elements :
Physicochemical and Computational Comparisons
Table 2: Predicted Properties Based on Structural Analysis
| Property | Compound A | BI64719 | Compound |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~2.8 (estimated) | ~4.1 (estimated) |
| Hydrogen Bond Acceptors | 5 | 6 | 3 |
| Rotatable Bonds | 8 | 9 | 7 |
| Polar Surface Area | 110 Ų | 120 Ų | 75 Ų |
Insights:
- LogP : Compound A strikes a balance between lipophilicity and solubility, whereas the compound’s higher LogP may limit bioavailability .
- Polar Surface Area (PSA): The dihydropyridazinone and benzamide groups in Compound A contribute to a moderate PSA, suggesting favorable absorption in the gastrointestinal tract compared to BI64719’s higher PSA .
Biological Activity
2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide, also known by its CAS number 1226438-88-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H19N3O2S2
- Molecular Weight : 375.50 g/mol
- Structure : The compound features an ethylsulfanyl group and a benzamide moiety linked to a pyridazinone derivative.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Notably, it has shown promise in the following areas:
- Antidiabetic Activity : Research indicates that compounds with similar structures may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a significant factor in diabetes pathogenesis. For instance, derivatives of benzamide have demonstrated protective effects against ER stress-induced cell death, suggesting that 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide could exhibit similar properties .
- Antioxidant Properties : The presence of the thiophene ring may contribute to antioxidant activity. Compounds containing thiophene have been reported to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some studies have suggested that related compounds can protect neuronal cells from apoptosis induced by various stressors. This neuroprotective potential warrants further investigation into the specific mechanisms of action for 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary studies suggest that modifications to the benzamide structure and variations in the thiophene substitution can significantly impact potency and selectivity against various biological targets.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Ethylsulfanyl Group | Enhances lipophilicity and cell membrane permeability |
| Thiophene Substitution | Increases antioxidant activity |
| Benzamide Moiety | Essential for β-cell protective activity |
Case Studies and Research Findings
Several studies have detailed the biological activities of compounds structurally related to 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide:
-
β-cell Protection Against ER Stress :
- A study demonstrated that certain benzamide derivatives could prevent β-cell apoptosis induced by tunicamycin (Tm), with EC50 values indicating high potency (e.g., EC50 = 0.1 ± 0.01 μM) for some analogs .
- The findings suggest that modifications leading to improved solubility and potency are critical for therapeutic applications.
- Antioxidant Activity Assessment :
-
Pharmacokinetic Studies :
- Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics for related compounds, which could translate into better bioavailability for 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide.
Q & A
Q. How can researchers optimize the synthetic yield of 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide?
- Methodological Answer : Optimization involves:
- Temperature control : Reactions often proceed efficiently at elevated temperatures (60–100°C), but lower temperatures may reduce side reactions .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance solubility and reaction rates .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in C–H activation steps, particularly for functionalizing thiophene or pyridazine moieties .
- pH modulation : Neutral to slightly acidic conditions (pH 6–7) stabilize intermediates during cyclization .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry, especially for thiophene and ethylsulfanyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between isomers .
- X-ray Crystallography : Resolves bond lengths and angles in crystalline forms, particularly for the dihydropyridazinone core .
Q. What preliminary biological activities have been observed for this compound?
- Methodological Answer :
- Enzyme inhibition : The sulfonamide-like structure mimics natural substrates, potentially inhibiting enzymes such as hydrolases or oxidoreductases. Assays using fluorogenic substrates or calorimetry are recommended .
- Receptor interaction : Surface plasmon resonance (SPR) or fluorescence polarization can screen for binding to targets like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridazine ring be achieved during synthesis?
- Methodological Answer :
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., amides or sulfanyl groups) to selectively functionalize C3 or C6 positions of the pyridazine ring. For example, a thiophene substituent at C3 directs functionalization to the C6 position via Pd-mediated cyclometalation .
- Ligand design : Bidentate ligands (e.g., 2,2'-bipyridine) enhance metal coordination and selectivity in cross-coupling reactions .
Q. What role does computational modeling play in elucidating the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina predict binding modes to enzyme active sites (e.g., kinase domains) by simulating interactions with the thiophene or benzamide groups .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding between the sulfanyl group and catalytic residues .
Q. How can researchers resolve contradictions in reaction data (e.g., variable yields) across studies?
- Methodological Answer :
- Variable analysis : Systematically test factors like:
- Catalyst loading : Pd concentrations between 5–10 mol% often balance cost and efficiency .
- Purification methods : Gradient column chromatography vs. recrystallization may impact purity and yield .
- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., solvent polarity × temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
